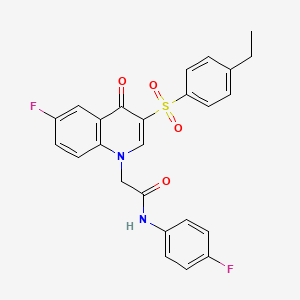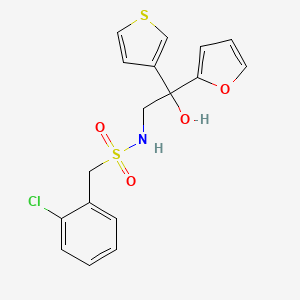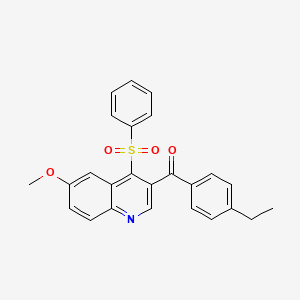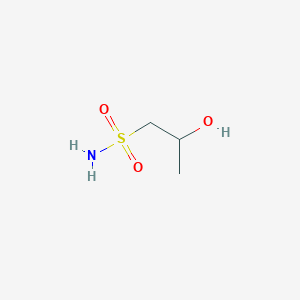
2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and heterocyclic core. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and applications of the compound .
Synthesis Analysis
The synthesis of complex quinoline derivatives is a topic of interest in medicinal chemistry. For instance, the synthesis of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines is discussed, highlighting the importance of sulfonamide groups in biological activity . Additionally, the synthesis of ring-fluorinated isoquinolines and quinolines through intramolecular substitution is described, which could be relevant to the synthesis of the compound , as it also contains a fluorinated quinoline moiety .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques such as IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis . These techniques would be essential in confirming the structure of "2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide" and ensuring the purity and identity of the synthesized compound.
Chemical Reactions Analysis
The chemical reactivity of similar compounds can provide insights into the potential reactions of the compound . For example, the sulfonamide group has been shown to interact with enzymes such as phenylethanolamine N-methyltransferase (PNMT), which could suggest that the compound may also interact with biological targets through its sulfonamide moiety . The intramolecular substitution reactions used to synthesize fluorinated quinolines could also be relevant to understanding the chemical reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as lipophilicity, have been studied in the context of their biological activity. For example, the lipophilicity of sulfones and sulfonamides has been compared, which is relevant since the compound contains a sulfonyl group . These properties are crucial for determining the compound's suitability for crossing biological barriers, such as the blood-brain barrier, and its overall pharmacokinetic profile.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activities
Research on sulfonamide derivatives, including structures akin to the mentioned compound, has identified potential cytotoxic activities against cancer cell lines. For instance, Ghorab et al. (2015) synthesized sulfonamide derivatives displaying anticancer activity against breast and colon cancer cell lines, with specific compounds exhibiting significant potency (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Structural Aspects and Properties
The structural properties of amide-containing isoquinoline derivatives have been studied, highlighting the formation of gels and crystalline solids upon treatment with different acids. This research provides insight into the chemical behavior and potential applications of these compounds in material science and pharmaceutical formulations (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antifungal Agents
Several studies have synthesized and evaluated the antimicrobial and antifungal activities of quinoline and isoquinoline derivatives. For example, Patel et al. (2009) reported the synthesis of fluoro-substituted benzothiazoles with sulphonamido quinazolinyl imidazole, demonstrating antimicrobial, anti-inflammatory, and anticonvulsant activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Imaging and Diagnostic Applications
Research into fluorinated quinoline derivatives has explored their use in PET imaging to visualize the expression of translocator proteins in the brain, aiding in the diagnosis and study of neurological conditions (Yui et al., 2010).
Synthesis and Drug Development
The synthesis and characterization of new compounds based on quinoline and isoquinoline scaffolds have been a focus for developing potential anticancer and antimicrobial agents. For example, Ahmed et al. (2018) designed and synthesized new lipophilic acetamide derivatives showing promising anticancer and antimicrobial properties, highlighting the versatile applications of these compounds in drug discovery (Ahmed et al., 2018).
Eigenschaften
IUPAC Name |
2-[3-(4-ethylphenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O4S/c1-2-16-3-10-20(11-4-16)34(32,33)23-14-29(22-12-7-18(27)13-21(22)25(23)31)15-24(30)28-19-8-5-17(26)6-9-19/h3-14H,2,15H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFFNNTYRKLSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-ethylphenyl)sulfonyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid](/img/structure/B3011458.png)


![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B3011464.png)


![3-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3011469.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B3011470.png)


![ethyl 4-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate](/img/structure/B3011477.png)
![2-(4-isopropoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3011478.png)
![2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B3011479.png)
![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea](/img/structure/B3011481.png)